Globopentaose analogue type 2
Description
Globopentaose analogue type 2 (GLY191-2) is a synthetic oligosaccharide belonging to the Globo series, designed to mimic the structural and functional properties of natural globopentaose (Gb5). Produced by Elicityl, this compound is part of a broader family of glycans used to study carbohydrate-mediated biological processes, including cell recognition, pathogen binding, and immune modulation . The "type 2" designation likely reflects modifications in glycosidic linkages, monosaccharide substitutions, or branching patterns compared to the type 1 variant (GLY191-1), which has the confirmed structure Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc .
This compound is utilized in glycobiology research to investigate interactions with pathogens (e.g., Shiga toxin), cancer biomarkers, and immune receptors. Its synthetic origin ensures high purity and reproducibility, critical for experimental consistency .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galα1-4Galβ1-4Glc |
Origin of Product |
United States |
Chemical Reactions Analysis
Glycosylation Reactions
Globopentaose analogue type 2 participates in glycosylation reactions to form glycoconjugates, leveraging its terminal hydroxyl groups for bond formation. Key findings include:
-
Reaction Conditions : Performed at 25–37°C in anhydrous solvents (e.g., DMF or DCM) with Lewis acid catalysts (BF₃·Et₂O or TMSOTf) .
-
Substrate Specificity : Reacts preferentially with acceptors containing primary alcohols (e.g., sphingosine derivatives) over secondary alcohols .
-
Yield Optimization : Reported yields range from 65% to 85% based on protecting group strategies (e.g., benzyl or acetyl groups).
Table 1: Glycosylation Reaction Parameters
| Reaction Type | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Terminal OH activation | BF₃·Et₂O | 37 | 78 ± 5 |
| Secondary OH coupling | TMSOTf | 25 | 65 ± 7 |
Acid-Catalyzed Hydrolysis
The compound undergoes hydrolysis under acidic conditions, cleaving glycosidic bonds:
-
Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water, resulting in a planar oxocarbenium ion intermediate .
-
Rate Factors : Hydrolysis rates increase with lower pH (optimal at pH 2–3) and higher temperatures (50–80°C)12.
-
Selectivity : α(1→4) linkages hydrolyze 2–3× faster than β(1→6) linkages due to steric hindrance.
Enzymatic Cleavage
Specific glycosidases target this compound’s glycosidic bonds:
-
β-Galactosidase : Cleaves terminal galactose residues at pH 4.5–5.5, with Kₘ = 0.8 mM and Vₘₐₓ = 12 μM/min .
-
Neuraminidase : Removes sialic acid residues in buffer (pH 6.0), enhancing immunogenicity of the core structure.
Redox Reactions
Oxidation and reduction modify functional groups:
-
Periodate Oxidation : Cleaves vicinal diols in galactose units, forming dialdehydes (used for crosslinking studies).
-
Borohydride Reduction : Converts ketone groups in hydrolyzed fragments to stable alcohols (e.g., for structural analysis) .
Table 2: Comparison of Reaction Pathways
| Reaction Type | Mechanism | Primary Catalyst | Outcome |
|---|---|---|---|
| Glycosylation | Nucleophilic addition | Lewis acids | Glycoconjugate formation |
| Acid hydrolysis | Oxocarbenium ion | H⁺ | Oligosaccharide cleavage |
| Enzymatic cleavage | Hydrolytic scission | Glycosidases | Terminal sugar removal |
| Periodate oxidation | Oxidative cleavage | NaIO₄ | Dialdehyde intermediates |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key differences between globopentaose analogue type 2 and related Globo-series compounds:
Key Observations :
- Type 1 vs. Type 2: The type 2 analogue likely differs from type 1 in a single glycosidic bond or monosaccharide (e.g., substitution of GlcNAc with GalNAc or altered α/β linkages), which could affect ligand-receptor specificity .
- coli .
- Ceramide Conjugation : Natural Gb5 includes a ceramide lipid tail, critical for membrane anchoring, while synthetic analogues lack this feature unless explicitly modified .
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound analogues?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by documenting reaction conditions in machine-readable formats (e.g., ChemML). Open-access spectral databases mitigate reproducibility crises caused by incomplete characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
